8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWXDPADRPSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycles of leishmania and plasmodium, disrupting their ability to infect and proliferate within host cells.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The compound has demonstrated potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei, with one derivative showing superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively.
Biological Activity
8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 353.4 g/mol. The compound features a pyrazoloquinoline core with fluorine and methyl substituents that enhance its reactivity and biological profile.
Synthesis Pathway
The synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the fluorine atom at the 8-position is crucial for enhancing the compound's biological activity.
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with various cellular targets involved in cancer progression:
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors in cell signaling pathways, leading to reduced tumor growth and proliferation.
- Case Studies : A study highlighted that certain derivatives showed promising results in inhibiting cancer cell lines, with IC50 values indicating effective cytotoxicity against various types of cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells:
- Inhibition of iNOS and COX-2 : The compound has shown significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8-Fluoro-Pyrazoloquinoline | 0.39 | Inhibits NO production |
| Control (1400 W) | - | Positive control |
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the relationship between the chemical structure of pyrazoloquinolines and their biological activities. Key findings include:
- Substituent Effects : The position and type of substituents on the phenyl rings significantly influence the compound's potency and selectivity against various biological targets.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Contains a fluorophenyl group | Known for anticancer properties |
| 1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Chlorine substituent instead of fluorine | Exhibits different biological activity profiles |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Steric Properties
8-Bromo-1-(4-Methylphenyl)-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline
- Structural Difference : Bromine replaces fluorine at position 6.
- The brominated analogue (C23H16BrN3, MW 414.3) may exhibit altered binding affinity due to steric hindrance .
8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline
- Structural Difference : Ethoxy group at position 8 and 4-fluorophenyl at position 3.
- The 4-fluorophenyl group enhances halogen bonding, which may improve target engagement compared to the non-fluorinated phenyl group in the target compound .
3,4-Diamino-1H-Pyrazolo[4,3-c]Quinoline
- Structural Difference: Amino groups at positions 3 and 4.
- Impact: The amino groups enable hydrogen bonding with biological targets, enhancing inhibitory activity. However, increased polarity may limit blood-brain barrier penetration compared to the methyl and phenyl substituents in the target compound .
Anti-Inflammatory Activity
- Target Compound: Predicted to inhibit NO production (based on structural similarity to derivatives in –4). Fluorine’s electron-withdrawing effect may enhance interaction with iNOS/COX-2.
- Compound 2i (3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]Quinoline): IC50 = 0.39 µM for NO inhibition but high cytotoxicity (9% cell survival at 10 µM). The hydroxyl group improves potency but increases toxicity .
- Compound 2m (4-(3-Amino-1H-Pyrazolo[4,3-c]Quinolin-4-Ylamino)Benzoic Acid): Carboxylic acid group enhances water solubility but may reduce cellular uptake compared to the hydrophobic methylphenyl group in the target compound .
Gamma-Secretase Inhibition
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorine in the target compound optimizes metabolic stability and electronegativity.
- Methylphenyl and phenyl groups balance lipophilicity for membrane permeability.
Preparation Methods
Multi-Step Condensation and Cyclization Approach
The foundational route involves sequential condensation and cyclization reactions. A fluorinated quinoline precursor is first synthesized via Gould-Jacobs cyclization, where ethyl 4-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with 4-methylphenylhydrazine under acidic conditions (HCl, ethanol, reflux, 12 h) . The hydrazine attacks the ketone group, forming a hydrazone intermediate that undergoes cyclization upon heating. Subsequent Friedel-Crafts alkylation introduces the 3-phenyl group using benzene and AlCl₃ at 80°C for 6 h .
Key Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazone formation | 4-Methylphenylhydrazine, HCl | Ethanol, reflux, 12 h | 65% |
| Cyclization | - | 140°C, N₂, 3 h | 72% |
| Friedel-Crafts | Benzene, AlCl₃ | 80°C, 6 h | 58% |
This method achieves an overall yield of 27% but requires stringent control over reaction stoichiometry to minimize byproducts like N-alkylated derivatives .
KI-Promoted Cyclization of Pyrazole-Arylamines
A contemporary approach utilizes 2-(1H-pyrazol-5-yl)-4-fluoroaniline and 4-methylbenzyl bromide in a KI-mediated cyclization . The reaction proceeds via nucleophilic aromatic substitution, where the benzyl bromide acts as a C1 synthon to form the quinoline ring. KI enhances reactivity by stabilizing transition states through iodide ion exchange.
Reaction Scheme
-
Substrate Preparation : 2-(1H-Pyrazol-5-yl)-4-fluoroaniline is synthesized from 4-fluoroanthranilic acid and phenylacetylene via Sonogashira coupling (Pd(PPh₃)₄, CuI, 70°C, 8 h) .
-
Cyclization : The substrate reacts with 4-methylbenzyl bromide (1.2 eq) in DMF at 120°C for 24 h with KI (2 eq) .
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes ring closure |
| KI Concentration | 2 eq | Prevents halogen scrambling |
| Solvent | DMF | Enhances solubility of intermediates |
This method yields 68% of the target compound with >95% purity after recrystallization (ethanol/water) .
Friedländer Annulation Strategy
Adapted from classical quinoline synthesis, this method employs 5-amino-3-phenyl-1H-pyrazole-4-carbaldehyde and 4-fluoro-2-(4-methylphenyl)acetophenone. Under acidic conditions (H₂SO₄, 100°C, 8 h), the aldehyde and ketone undergo condensation followed by cyclodehydration .
Mechanistic Insights
-
The reaction proceeds via imine formation, followed by -hydride shift to generate the quinoline ring.
-
Fluorine at position 8 is retained due to the electron-withdrawing effect, which directs electrophilic substitution away from the ortho position .
Yield Comparison
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| H₂SO₄ | 8 | 54 |
| PTSA | 10 | 49 |
| ZnCl₂ | 12 | 42 |
Microwave-Assisted Synthesis
To reduce reaction times, microwave irradiation (300 W, 150°C) accelerates the cyclization step. A mixture of 4-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-amine and ortho-nitrobenzaldehyde in DMSO undergoes cyclization in 30 minutes, achieving 70% yield . Subsequent reduction of the nitro group (H₂, Pd/C) and oxidative aromatization (MnO₂) complete the synthesis.
Advantages
-
80% reduction in reaction time vs conventional heating.
-
Improved regioselectivity due to uniform heating.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility:
-
Precursor Mixing : 4-Methylphenylhydrazine and ethyl 4-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate are fed into a microreactor (Residence time: 5 min, 100°C).
-
Cyclization Unit : The intermediate flows into a packed-bed reactor containing Al₂O₃ catalyst (200°C, 10 bar).
-
Purification : Centrifugal partition chromatography isolates the product with 85% recovery .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Condensation | 27 | 90 | Moderate |
| KI-Promoted Cyclization | 68 | 95 | High |
| Friedländer Annulation | 54 | 88 | Low |
| Microwave-Assisted | 70 | 93 | High |
The KI-promoted method is superior for large-scale applications due to its balance of yield and simplicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what key reaction conditions are critical for yield optimization?
- The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and aldehydes/ketones to form the pyrazole ring, followed by cyclization to build the quinoline core. Fluorine and methylphenyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key conditions include:
- Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions to attach aryl groups .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., distinguishing fluorine’s deshielding effects) .
- X-ray crystallography : Resolves bond lengths and angles, confirming the fused pyrazoloquinoline system and substituent orientation .
- HPLC-MS : Validates molecular weight and purity, critical for biological studies .
Q. How do substituents like the 8-fluoro and 4-methylphenyl groups influence the compound’s physicochemical properties?
- The 8-fluoro group enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- The 4-methylphenyl substituent increases lipophilicity, affecting solubility (logP ~3.5) and membrane permeability in cellular assays .
- Methodological note : Computational tools like DFT can predict substituent effects on electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Assay standardization : Discrepancies may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Use validated protocols (e.g., NCI-60 panel) for reproducibility .
- SAR analysis : Compare analogs (e.g., 8-ethoxy vs. 8-fluoro derivatives) to isolate substituent-specific effects. For example, 8-fluoro analogs show 30% higher COX-2 inhibition than methoxy variants .
Q. What strategies optimize the compound’s selectivity for cancer vs. inflammatory targets to minimize off-target effects?
- Fragment-based drug design : Introduce polar groups (e.g., -OH or -NH₂) at the 3-phenyl position to enhance hydrogen bonding with cancer-specific kinases .
- Proteomics profiling : Use kinome-wide screening to identify off-target interactions and refine substituents .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins upon binding .
- RNA-seq transcriptomics : Identify downstream pathways (e.g., apoptosis or NF-κB) affected in treated vs. control cells .
- Molecular docking : Validate interactions with COX-2 or tubulin using crystallographic data (PDB IDs: 5KIR, 6COX) .
Q. How can synthetic scalability challenges (e.g., low yields in fluorination steps) be addressed for preclinical development?
- Flow chemistry : Improves reaction control for hazardous steps (e.g., HF use in fluorination), reducing side products .
- Microwave-assisted synthesis : Accelerates cyclization steps, increasing yields from 60% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
